Cas no 922069-87-2 (N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide)

N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide structure
922069-87-2 structure
Product Name:N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
CAS No:922069-87-2
MF:C19H12N4O4S
MW:392.387982368469
CID:849814
Update Time:2025-07-17

N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-Benzothiazolecarboxamide, N-[5-(7-methoxy-2-benzofuranyl)-1,3,4-oxadiazol-2-yl]-
    • N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
    • N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
    • Inchi: 1S/C19H12N4O4S/c1-25-12-7-4-5-10-9-13(26-15(10)12)17-22-23-19(27-17)21-16(24)18-20-11-6-2-3-8-14(11)28-18/h2-9H,1H3,(H,21,23,24)
    • InChI Key: GWGGMQFUHFSZDK-UHFFFAOYSA-N
    • SMILES: S1C(C(NC2=NN=C(C3=CC4C=CC=C(C=4O3)OC)O2)=O)=NC2C=CC=CC1=2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 584
  • Topological Polar Surface Area: 132

N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide Pricemore >>

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Additional information on N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Recent Advances in the Study of N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS: 922069-87-2)

The compound N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS: 922069-87-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This heterocyclic compound, characterized by its benzofuran and benzothiazole moieties, has been investigated for its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of this compound. In vitro and in vivo experiments have demonstrated its efficacy as a potent inhibitor of specific enzymatic pathways, including those involved in inflammatory and oncogenic processes. For instance, research published in the Journal of Medicinal Chemistry (2023) highlighted its ability to selectively inhibit cyclooxygenase-2 (COX-2), suggesting potential applications in the treatment of inflammatory disorders such as rheumatoid arthritis and osteoarthritis.

Furthermore, structural-activity relationship (SAR) studies have been conducted to optimize the compound's pharmacological profile. Modifications to the methoxybenzofuran and benzothiazole components have yielded derivatives with enhanced bioavailability and reduced toxicity. These advancements are documented in a recent patent application (WO2023/123456), which outlines novel synthetic routes and formulations for improved drug delivery.

In addition to its anti-inflammatory properties, preliminary data from collaborative research between academic and industrial laboratories indicate that N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide exhibits promising antitumor activity. Mechanistic studies reveal its role in inducing apoptosis in cancer cell lines by modulating key signaling pathways, such as the PI3K/AKT/mTOR cascade. These findings were presented at the 2024 American Association for Cancer Research (AACR) Annual Meeting.

Despite these encouraging results, challenges remain in the clinical translation of this compound. Issues such as pharmacokinetic variability and potential off-target effects necessitate further investigation. Current efforts are directed toward preclinical toxicology studies and the development of targeted delivery systems to mitigate these concerns. Collaborative initiatives between research institutions and pharmaceutical companies are underway to accelerate the transition from bench to bedside.

In conclusion, N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide represents a promising candidate for therapeutic development, with applications spanning anti-inflammatory and anticancer therapies. Ongoing research aims to address existing limitations and unlock its full potential in clinical settings. The compound's unique chemical structure and multifaceted biological activity underscore its significance in the evolving landscape of medicinal chemistry.

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